molecular formula C21H27NO B13783945 (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide

(2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide

Cat. No.: B13783945
M. Wt: 309.4 g/mol
InChI Key: BLNIYEIMTLMHGY-IRXDYDNUSA-N
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Description

The compounds with CAS numbers 121734-80-3 and 81576-52-5 are known as (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, respectively. These compounds are intermediates in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). They are primarily used in pharmaceutical research and development as certified reference materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide involves the reaction of 4-isobutylphenylacetic acid with (S)-1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

For (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, the synthesis involves the enantioselective reaction of ibuprofen with (S)-1-phenylethylamine. This reaction is carried out under similar conditions, using a coupling agent and a suitable solvent .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Both compounds primarily undergo amide bond formation reactions. They can also participate in various organic reactions such as:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

These compounds are extensively used in scientific research, particularly in the fields of:

    Chemistry: As intermediates in the synthesis of various pharmaceuticals and as reference materials for analytical methods.

    Biology: Studying the metabolic pathways and interactions of ibuprofen and its derivatives.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of ibuprofen and related compounds.

    Industry: Quality control and standardization of ibuprofen production processes

Mechanism of Action

The mechanism of action of these compounds is related to their role as intermediates in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • (2SR)-2-(4-Isobutylphenyl)-N-((RS)-1-phenylethyl)propanamide
  • (2RS)-2-(4-Ethylphenyl)propanoic Acid
  • (S)-Ibuprofen

Uniqueness

The uniqueness of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide lies in their specific stereochemistry, which is crucial for their role as intermediates in the synthesis of enantiomerically pure ibuprofen. This stereochemistry ensures the desired pharmacological activity and reduces potential side effects .

These compounds are essential in the pharmaceutical industry for the production of high-quality ibuprofen and for research into new therapeutic applications of NSAIDs.

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m0/s1

InChI Key

BLNIYEIMTLMHGY-IRXDYDNUSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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